methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate
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Overview
Description
Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with a cyclopropane ring substituted with a hydroxymethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a cyclopropane derivative with formaldehyde and subsequent esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-(carboxymethyl)cyclopropanecarboxylate.
Reduction: Formation of (1S,2R)-2-(hydroxymethyl)cyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-(hydroxymethyl)cyclopropanecarboxylate: A stereoisomer with different spatial arrangement of atoms.
Ethyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate: An analog with an ethyl ester group instead of a methyl ester group.
Methyl (1S,2R)-2-(methoxymethyl)cyclopropanecarboxylate: A derivative with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
QMFFTUAKXYCOKM-WHFBIAKZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]1CO |
Canonical SMILES |
COC(=O)C1CC1CO |
Origin of Product |
United States |
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